N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
CAS No.: 900262-41-1
Cat. No.: VC21382336
Molecular Formula: C24H26N4O5
Molecular Weight: 450.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900262-41-1 |
|---|---|
| Molecular Formula | C24H26N4O5 |
| Molecular Weight | 450.5g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C24H26N4O5/c1-15-7-5-10-28-21(15)26-22-17(24(28)30)14-19(27(22)11-6-12-31-2)23(29)25-18-9-8-16(32-3)13-20(18)33-4/h5,7-10,13-14H,6,11-12H2,1-4H3,(H,25,29) |
| Standard InChI Key | HZBUVZKGYYSBDE-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=C(C=C(C=C4)OC)OC |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=C(C=C(C=C4)OC)OC |
Introduction
N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic organic compound with a complex heterocyclic structure. It belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities. This compound has the molecular formula and a molecular weight of 450.5 g/mol .
Structural Features
The compound's structure consists of:
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A pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core.
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Substituents including:
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A 2,4-dimethoxyphenyl group.
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A 3-methoxypropyl chain.
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A carboxamide functional group at position 2.
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A methyl group at position 9.
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The chemical structure is defined by its IUPAC name: N-(2,4-dimethoxyphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide .
Biological Relevance
Pyrrolopyrimidine derivatives like this compound have been studied for their pharmacological activities, including:
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Antitumor Activity: Some pyrrolopyrimidines act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which is critical in angiogenesis and tumor growth .
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Anti-inflammatory Properties: The structural motifs in these compounds are associated with inhibition of pro-inflammatory pathways.
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Potential Antimicrobial Effects: Pyrrolopyrimidines have shown activity against bacterial and fungal pathogens in related studies .
Synthetic Pathways
The synthesis of pyrrolopyrimidine derivatives typically involves:
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Cyclization reactions using α-halogenated ketones and aminopyrimidines.
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Functionalization of the core structure with alkyl or aryl groups to enhance biological activity .
Applications and Research Directions
This compound is a promising candidate for drug discovery due to its structural complexity and potential biological activities. Ongoing research focuses on:
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